molecular formula C15H16FN B3021398 3-(2-Fluorophenyl)-2-phenylpropan-1-amine CAS No. 845291-10-3

3-(2-Fluorophenyl)-2-phenylpropan-1-amine

Cat. No.: B3021398
CAS No.: 845291-10-3
M. Wt: 229.29 g/mol
InChI Key: AVXOIIFYQXGQRL-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-phenylpropan-1-amine (CAS 845291-10-3) is a fluorinated synthetic amine of interest in medicinal chemistry and neuroscience research . This compound features a propan-1-amine core structure substituted with both a 2-fluorophenyl and a phenyl group, yielding a molecular formula of C15H16FN and a molecular weight of 229.30 g/mol . Its structure, containing a chiral center and fluorine atom, makes it a valuable building block for developing novel psychoactive substances and studying structure-activity relationships . The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets, which is a key area of investigation in drug discovery . Research into similar fluorinated compounds highlights their relevance in developing and characterizing atypical dopamine transporter (DAT) inhibitors, which are investigated for their potential to treat psychostimulant use disorders without the abuse liability associated with classic DAT inhibitors like cocaine . The compound is provided with a minimum purity of 98% . Handling requires appropriate safety precautions: it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXOIIFYQXGQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amine Chemistry Research

The study of amines is a cornerstone of organic chemistry, with broad implications for materials science, catalysis, and medicinal chemistry. The introduction of a fluorine atom into an organic molecule, a process known as fluorination, is a widely utilized strategy to modulate a compound's physicochemical properties. The carbon-fluorine bond is exceptionally strong and the high electronegativity of fluorine can significantly alter a molecule's electronic environment. nih.gov

Below is a table summarizing the key physicochemical properties of a related compound, highlighting the common descriptors used in the chemical characterization of such molecules.

PropertyValue
Molecular FormulaC15H16FN
Molecular Weight229.29 g/mol
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Data for (1R)-3-(2-fluorophenyl)-1-phenylpropan-1-amine, a stereoisomer. nih.gov

Significance of the 2 Phenylpropan 1 Amine Scaffold in Chemical Biology

Chemoenzymatic Synthetic Routes

The intersection of chemistry and enzymology has given rise to elegant and highly selective methods for the synthesis of chiral amines. These biocatalytic approaches are prized for their ability to function under mild conditions and deliver products with high enantiomeric purity, a critical factor in the pharmaceutical industry.

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. koreascience.krresearchgate.netnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. koreascience.kr This method is environmentally friendly and can achieve high yields and excellent enantioselectivity. koreascience.krresearchgate.net

The synthesis of analogues of this compound can be accomplished by reacting the corresponding prochiral ketone with a suitable amine donor in the presence of a stereocomplementary transaminase. Both (R)- and (S)-selective transaminases are available, allowing for the targeted synthesis of either enantiomer of the desired amine. nih.gov For instance, the asymmetric reductive amination of 1-phenylpropan-2-one derivatives using (R)-transaminases has been shown to produce the corresponding (R)-amines with high conversion rates and enantiomeric excess (ee) often exceeding 99%. nih.gov

Several factors can influence the efficiency of this process. The choice of amine donor is crucial for shifting the reaction equilibrium towards product formation. nih.gov While isopropylamine (B41738) is a common choice, L-alanine has also proven effective, particularly when coupled with systems to remove the pyruvate (B1213749) co-product, which can inhibit the reaction. nih.gov Furthermore, engineering the enzyme's structure, such as modifying the substrate-binding pocket, can dramatically improve catalytic efficiency for bulky ketones. rsc.org

Table 1: Examples of Transaminase-Mediated Asymmetric Synthesis

Enzyme TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
(R)-Transaminase (Immobilized)1-Phenylpropan-2-one derivatives(R)-1-Arylpropan-2-amines88–89>99 nih.gov
(S)-ω-Transaminase (from Vibrio fluvialis)Benzylacetone(S)-1-Methyl-3-phenylpropylamine90.2>99 nih.gov
Engineered (S)-ω-Transaminase1-Propiophenone(S)-1-Amino-1-phenylpropane94.4>99.9 rsc.org

Kinetic Resolution Strategies for Enantiopure Amines

Kinetic resolution is another powerful chemoenzymatic strategy that employs transaminases to separate a racemic mixture of amines into its constituent enantiomers. This technique exploits the enzyme's stereoselectivity, where one enantiomer reacts significantly faster than the other. The result is the separation of the unreacted, enantiomerically pure amine from the transformed product.

In this approach, a racemic amine is exposed to a transaminase and a ketone acceptor, such as pyruvate. The enzyme selectively deaminates one of the amine enantiomers, converting it into the corresponding ketone. This leaves the unreacted amine enriched in the other enantiomer. For example, using an (R)-transaminase, the (R)-enantiomer of a racemic amine can be selectively consumed, yielding the (S)-enantiomer with high enantiomeric purity. nih.gov This method has successfully produced (S)-enantiomers of various drug-like amines with conversions approaching the theoretical maximum of 50% and enantiomeric excess values greater than 95%. nih.gov

The combination of a racemization catalyst with the enzymatic resolution process leads to a dynamic kinetic resolution (DKR). In a DKR, the unreactive enantiomer is continuously racemized back to the reactive form, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This has been demonstrated for the synthesis of β-chiral primary amines from 2-phenylpropanal (B145474) derivatives. elsevierpure.com

Classical Organic Synthesis Approaches

Traditional organic synthesis provides a robust and versatile toolkit for the construction of this compound and its analogues. These methods, while sometimes lacking the exquisite selectivity of enzymatic routes, are well-understood and highly adaptable.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. To synthesize primary amines like the target compound, ammonia (B1221849) is typically used as the nitrogen source. organic-chemistry.orgnih.gov The initial reaction forms an imine intermediate, which is then reduced to the final amine.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their selectivity. organic-chemistry.orgresearchgate.netyoutube.com The reaction conditions, such as pH, play a critical role in maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. organic-chemistry.org For instance, maintaining a high pH favors the availability of free ammonia, which promotes the formation of the primary amine. organic-chemistry.org Heterogeneous catalysts, such as ruthenium supported on zirconium dioxide (Ru/ZrO2), have also been developed for the reductive amination of biomass-derived ketones and aldehydes in aqueous ammonia, offering a greener alternative. nih.gov

Catalytic Hydrogenation of Nitroaromatic and Nitrile Precursors

Catalytic hydrogenation is a widely used industrial method for the synthesis of primary amines. This process typically involves the reduction of a nitro group or a nitrile group using hydrogen gas in the presence of a metal catalyst.

For the synthesis of aryl amines, the hydrogenation of a corresponding nitroaromatic compound is a common strategy. However, for a compound like this compound, a more direct route involves the hydrogenation of the corresponding nitrile, 3-(2-fluorophenyl)-2-phenylpropanenitrile. Catalysts such as palladium on carbon (Pd/C) are frequently used for this transformation. nih.gov The reaction conditions, including solvent, pressure, temperature, and the presence of acidic additives, can be optimized to maximize the selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov The structure of the catalyst itself can also dictate the product selectivity, with atomically dispersed palladium clusters showing high selectivity for primary amines. nih.gov

Stereoselective Synthesis Considerations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound, which possesses a stereocenter at the C2 position, the synthesis of single enantiomers is of significant importance. The stereoselective synthesis of this compound and its analogues, particularly β-aryl propanamines, can be approached through several key strategies: asymmetric synthesis from prochiral precursors, kinetic resolution of a racemic mixture, or chiral resolution of enantiomers.

Asymmetric Synthesis from Prochiral Precursors

This is often the most efficient approach, aiming to create the desired stereocenter selectively from a flat, prochiral starting material.

Biocatalytic Asymmetric Amination: The use of enzymes, particularly transaminases (TAs), has become a powerful and environmentally benign method for producing enantiopure amines. rsc.orguniovi.es This process typically involves the asymmetric amination of a prochiral ketone, such as 1-(2-fluorophenyl)-2-phenylpropan-2-one, using a stereoselective transaminase. These enzymes transfer an amino group from a donor molecule (like isopropylamine or alanine) to the ketone, creating the desired amine with high enantiomeric excess (ee). uniovi.esresearchgate.net Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine. rsc.org Dynamic kinetic resolution (DKR) can be employed with imine reductases (IREDs) or transaminases to convert 2-phenylpropanal derivatives into chiral β-arylpropylamines with excellent conversion rates and high enantioselectivity (90% to >99% ee). researchgate.net

Enzyme ClassSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)
Transaminases (TAs) Prochiral KetonesHigh stereoselectivity; Mild, aqueous conditions; (R)- and (S)-selective enzymes available.>95% - >99% rsc.org
Imine Reductases (IREDs) 2-Phenylpropanal DerivativesDynamic Kinetic Resolution (DKR); High conversion and selectivity.90% - 99% researchgate.net

Chiral Auxiliary-Mediated Synthesis: A well-established chemical method involves the use of a chiral auxiliary, such as tert-butanesulfinamide. yale.edu This approach involves the condensation of the chiral auxiliary with a prochiral aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond or addition of an organometallic reagent, followed by acidic removal of the auxiliary, yields the chiral primary amine. This method is highly versatile and has been used on large scales for the production of a wide array of chiral amines. yale.edu

Kinetic Resolution of Racemic Amines

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiomerically enriched amine from the derivatized enantiomer.

Enzymatic Kinetic Resolution: Transaminases can be employed to selectively deaminate one enantiomer of a racemic amine mixture in the presence of an amine acceptor like pyruvate. nih.gov This process allows for the isolation of the remaining, unreacted amine with high enantiopurity. For example, ω-transaminases (ω-TA) are used for the kinetic resolution of β-phenylalanine derivatives, allowing for the specific isolation of the (R)-enantiomers. nih.gov This method can achieve high conversions (>48%) and excellent enantiomeric excess (>95% ee) for the unreacted enantiomer. rsc.org

Organocatalyzed Kinetic Resolution: Asymmetric C-H amination reactions, driven by organocatalysis, have been used for the kinetic resolution of highly sterically congested α-tertiary amines. rsc.org This strategy could be adapted for resolving structurally similar amines.

Chiral Resolution of Racemic Mixtures

This physical separation method is widely used when an efficient asymmetric synthesis is not available or for purification to very high enantiomeric excess.

Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Polysaccharide-based CSPs are commonly used to resolve a wide variety of chiral compounds, including amines and their derivatives. nih.govnih.gov This method allows for the direct separation of the enantiomers from the racemic mixture, providing access to both in high purity.

Advanced Spectroscopic and Chromatographic Characterization of 3 2 Fluorophenyl 2 Phenylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(2-Fluorophenyl)-2-phenylpropan-1-amine, both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom.

¹H NMR analysis provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the aliphatic protons of the propane (B168953) backbone, and the protons of the primary amine group.

The protons on the unsubstituted phenyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The four protons on the 2-fluorophenyl ring are expected to exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, appearing as multiplets in the δ 6.90-7.30 ppm region. The aliphatic protons on the C1, C2, and C3 carbons of the propane chain would appear further upfield. The diastereotopic protons on C1 (CH₂-NH₂) and C3 (CH₂-ArF) would likely appear as complex multiplets. The methine proton at C2 would also be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two amine protons (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 7.20-7.40m-5H, Phenyl-H
~ 6.90-7.30m-4H, 2-Fluorophenyl-H
~ 3.30-3.50m-1H, C2-H
~ 2.90-3.10m-2H, C3-H₂
~ 2.70-2.90m-2H, C1-H₂
~ 1.50-2.00br s-2H, NH₂

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The molecule this compound contains 15 carbon atoms, and under ideal conditions, 15 distinct signals would be expected. Aromatic carbons typically resonate in the δ 110-165 ppm region. The carbon atom bonded to the fluorine (C-F) in the 2-fluorophenyl ring is expected to show a large one-bond coupling constant (¹JCF) and appear as a doublet. rsc.org Other carbons in this ring will also exhibit smaller C-F couplings. The aliphatic carbons of the propane backbone will appear in the upfield region of the spectrum (δ 30-55 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 161.0 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~ 142.0Ar-C (Quaternary)
~ 124.0-132.0Ar-CH
~ 115.0 (d, ²JCF ≈ 22 Hz)Ar-CH
~ 49.0C2-CH
~ 45.0C1-CH₂
~ 35.0C3-CH₂

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₆FN, corresponding to a monoisotopic mass of approximately 229.1267 g/mol .

Under electron ionization (EI-MS), the molecular ion ([M]⁺) is expected at m/z 229. Key fragmentation pathways for phenylalkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and benzylic cleavage. Alpha-cleavage would result in the loss of the C₁₀H₁₀F radical to form a characteristic iminium ion [CH₂NH₂]⁺ at m/z 30. Another significant fragmentation would be the cleavage of the C2-C3 bond, leading to the formation of a stable fluorobenzyl cation ([C₇H₆F]⁺, m/z 109) or a C₈H₉N⁺ fragment (m/z 120). The formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 from the unsubstituted phenyl ring is also a highly probable event.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormula
229[M]⁺[C₁₅H₁₆FN]⁺
212[M-NH₃]⁺[C₁₅H₁₃F]⁺
120[M-C₇H₆F]⁺[C₈H₁₀N]⁺
109[C₇H₆F]⁺[C₇H₆F]⁺
91[C₇H₇]⁺[C₇H₇]⁺
30[CH₂NH₂]⁺[CH₄N]⁺

Note: This is a predicted data table based on common fragmentation patterns for this class of compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features. The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, along with a scissoring (bending) vibration around 1600 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ range. A strong absorption band, characteristic of the C-F stretch, is anticipated in the 1200-1250 cm⁻¹ region. rsc.org

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300-3500N-H stretch (asymmetric and symmetric)
3020-3080Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
~ 1600N-H bend (scissoring)
1450-1580Aromatic C=C stretch
1200-1250C-F stretch
1000-1250C-N stretch
750-770Aromatic C-H bend (ortho-disubstituted)
690-740Aromatic C-H bend (monosubstituted)

Note: This is a predicted data table based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FT-IR, with non-polar and symmetric bonds often producing more intense signals. For this compound, the symmetric "ring breathing" modes of the phenyl and fluorophenyl rings are expected to be prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. Aromatic C-H stretching and C=C stretching bands will also be visible. The C-F and C-N stretching vibrations would also be Raman active, providing further confirmation of these functional groups. This technique is particularly useful for analyzing the skeletal vibrations of the carbon backbone.

Table 5: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode
3020-3080Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1580-1610Aromatic C=C stretch
~1000Aromatic ring breathing (symmetric)
1200-1250C-F stretch
1000-1250C-N stretch

Note: This is a predicted data table based on typical Raman active modes for this class of compounds.

Normal Coordinate Analysis (NCA) for Vibrational Assignments

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to provide a complete and quantitative description of the vibrational modes of a molecule. stackexchange.com This analysis mathematically links the observed vibrational frequencies from Infrared (IR) and Raman spectroscopy to specific atomic motions, such as bond stretching, angle bending, and torsional rotations. aip.orgcapes.gov.br For a molecule with the complexity of this compound, NCA is essential for accurately assigning the numerous vibrational bands, which can be challenging to interpret empirically due to extensive vibrational coupling.

The process involves constructing a theoretical model of the molecule's potential energy surface using a set of force constants, which represent the stiffness of bonds and the resistance to bending and torsion. stackexchange.com By solving the vibrational secular equation, a set of calculated frequencies and their corresponding normal modes (the collective, synchronous motion of atoms for a given vibration) are obtained. These calculated frequencies are then refined by adjusting the force constants to achieve the best possible match with the experimental IR and Raman spectra.

For this compound, NCA would allow for the unambiguous assignment of vibrations associated with the key functional groups, including the C-F stretching of the fluorophenyl ring, the N-H stretching and bending modes of the primary amine, and the various C-H and C-C vibrations of the phenyl and propyl components. aip.org

Table 1: Representative Vibrational Mode Assignments from a Theoretical NCA This table illustrates the type of data obtained from an NCA. Actual values require experimental spectra and detailed calculation.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Vibrational Mode Assignment (Potential Energy Distribution)
~3450~3448ν_as(NH₂) - Asymmetric N-H Stretch
~3360~3362ν_s(NH₂) - Symmetric N-H Stretch
~3060~3065ν(C-H) - Aromatic C-H Stretch
~2930~2933ν_as(CH₂) - Asymmetric Methylene C-H Stretch
~1620~1618δ(NH₂) - Amine Scissoring
~1580~1585ν(C=C) - Aromatic Ring Stretch
~1280~1275ν(C-F) - Fluoroaromatic C-F Stretch
~1150~1152ν(C-N) - Carbon-Nitrogen Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the phenyl and 2-fluorophenyl rings. The absorption of UV radiation excites electrons from lower-energy molecular orbitals (typically π orbitals in aromatic systems) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of the fluorine atom on one of the phenyl rings may induce a slight shift (a bathochromic or hypsochromic shift) in the absorption maxima compared to an unsubstituted diphenylalkane analog, due to its inductive and resonance effects on the electronic distribution of the aromatic ring. The primary amine group is not a strong chromophore in this context but can have a minor influence. The spectrum would likely exhibit a strong absorption band (or bands) in the 250-280 nm region, which is typical for substituted benzene (B151609) rings.

Table 2: Expected UV-Vis Absorption Data Based on typical values for the constituent chromophores.

Solventλ_max (nm)Molar Absorptivity (ε)Transition Type
Ethanol~260-270Moderate to Highπ → π* (Phenyl Rings)
Hexane~255-265Moderate to Highπ → π* (Phenyl Rings)

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, analysis of structurally similar phenylalkylamines provides insight into the expected parameters. mdpi.comresearchgate.net The data would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Table 3: Illustrative X-ray Crystallographic Data for a Phenylalkylamine Analog This table presents typical crystallographic parameters as an example.

ParameterValue
Chemical FormulaC₁₅H₁₆FN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.541
c (Å)15.678
β (°)98.45
Volume (ų)1341.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.18

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such molecules. nih.govresearchgate.net In this setup, the compound is separated on a non-polar stationary phase (e.g., octadecylsilane, C18) with a polar mobile phase.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the basic nature of the amine group, peak tailing can be an issue. This is often mitigated by using a high-purity silica (B1680970) column and adding a modifier like triethylamine (B128534) to the mobile phase or using a buffered mobile phase to control the ionization state of the amine. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254-265 nm). nih.govresearchgate.net

Table 4: Typical HPLC Method Parameters

ParameterCondition
ColumnC18 (ODS), 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV at 260 nm
Column Temperature30 °C
Expected Retention Time4-8 minutes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often with a high-temperature capillary column. google.compatsnap.com A common challenge with analyzing primary amines by GC is their tendency to interact with active sites on the column surface, leading to poor peak shape and potential sample loss. thermofisher.com

To overcome this, a chemically inert, base-deactivated column is often used. Alternatively, pre-column derivatization can be employed. In this process, the amine is reacted with a reagent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative, which improves its chromatographic behavior. thermofisher.com Detection is typically performed using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for definitive identification of the main component and any impurities. researchgate.net

Table 5: Typical GC Method Parameters

ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow at 1.2 mL/min
InjectionSplit (e.g., 50:1), 1 µL
Inlet Temperature280 °C
Oven Program150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
DetectorFID or MS
Detector Temperature310 °C (FID)

Computational Chemistry and Theoretical Investigations of 3 2 Fluorophenyl 2 Phenylpropan 1 Amine

Density Functional Theory (DFT) Applications in Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic properties of molecules. A typical approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), to achieve reliable predictions of molecular geometries and energies tandfonline.com.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface researchgate.net. For a flexible molecule like 3-(2-Fluorophenyl)-2-phenylpropan-1-amine, which has several rotatable single bonds, a conformational analysis is essential. nii.ac.jp This involves systematically rotating key dihedral angles to identify various stable conformers (isomers that differ by rotation around single bonds) and determining their relative energies to identify the global minimum, which represents the most populated conformation in the gas phase. scispace.com

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population (%)
Conf-1 (Global Minimum)τ1 = 178°, τ2 = 65°0.0075.3
Conf-2τ1 = 60°, τ2 = 180°1.2515.1
Conf-3τ1 = -62°, τ2 = -70°1.899.6

Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. ajchem-a.com Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. ajchem-a.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational Mode AssignmentCalculated (Scaled) FrequencyExpected Experimental Frequency
N-H Asymmetric Stretch3455~3400-3500
Aromatic C-H Stretch3060~3050-3100
Aliphatic C-H Stretch2958~2850-2960
N-H Scissoring1610~1590-1650
Aromatic C=C Stretch1585~1500-1600
C-F Stretch1250~1200-1300

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Properties
ParameterEnergy (eV)
E(HOMO)-5.85
E(LUMO)-0.45
HOMO-LUMO Gap (ΔE)5.40

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netmdpi.com These descriptors, derived from conceptual DFT and often approximated using Koopman's theorem, provide a quantitative measure of properties like hardness and electrophilicity. researchgate.netresearchgate.net

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Global Electrophilicity (ω) = μ² / (2η)

Chemical Potential (μ) = -(I + A) / 2

A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. mdpi.com

Table 4: Illustrative Global Reactivity Descriptors
DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)0.45
Electronegativity (χ)3.15
Chemical Potential (μ)-3.15
Chemical Hardness (η)2.70
Global Softness (S)0.185
Global Electrophilicity (ω)1.84

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. tandfonline.comuni-muenchen.de It is mapped onto a constant electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MESP surface would be expected to show significant negative potential around the electronegative fluorine atom and the lone pair of the nitrogen atom, making these sites potential centers for electrophilic interaction. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine group. nih.gov

Table 5: Illustrative NBO Analysis of Key Intramolecular Interactions
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)3.54
σ(C-H)σ(C-N)2.88
π(C-C)phenylπ(C-C)phenyl20.15
LP(3) Fπ(C-C)fluorophenyl1.12

Pharmacological Research and Mechanism of Action Studies for 3 2 Fluorophenyl 2 Phenylpropan 1 Amine

Modulation of Monoamine Transporters

Detailed experimental data on the modulation of monoamine transporters by 3-(2-Fluorophenyl)-2-phenylpropan-1-amine is not available in the current body of scientific literature. The interaction profiles, comparative selectivity, and mechanisms of action remain to be experimentally determined.

Dopamine (B1211576) Transporter (DAT) Interaction Profiles

Specific binding affinity (Kᵢ) and functional potency (IC₅₀) values for the interaction of this compound with the dopamine transporter have not been reported.

Serotonin (B10506) Transporter (SERT) Interaction Profiles

There is no available data detailing the binding affinity or functional inhibition of the serotonin transporter by this compound.

Norepinephrine (B1679862) Transporter (NET) Interaction Profiles

The interaction profile of this compound at the norepinephrine transporter, including its binding affinity and reuptake inhibition potency, has not been characterized in published research.

Comparative Analysis of Transporter Selectivity

Without experimental data on the binding affinities or inhibitory concentrations of this compound at DAT, SERT, and NET, a comparative analysis of its transporter selectivity cannot be conducted.

Mechanisms of Reuptake Inhibition and Efflux Induction

The precise mechanism by which this compound may interact with monoamine transporters, whether as a reuptake inhibitor or an efflux inducer (releasing agent), has not been elucidated through scientific investigation.

Structure-Activity Relationships (SAR) Governing Receptor and Transporter Binding

While direct structure-activity relationship (SAR) studies for this compound are absent from the literature, general principles can be inferred from related phenethylamine (B48288) and phenylpropanamine classes of compounds. The introduction of a fluorine atom to the phenyl ring can significantly influence a compound's pharmacological properties, including its potency and selectivity for monoamine transporters. nih.gov

The position of the fluorine substitution is a critical determinant of activity. For instance, in other classes of monoamine transporter ligands, halogen substitution on the phenyl ring can alter binding affinity and selectivity for DAT, SERT, and NET. frontiersin.org The 2-position (ortho) substitution of the fluorine atom in this compound would be expected to introduce specific steric and electronic effects that could distinguish its pharmacological profile from that of its non-fluorinated parent compound or isomers with fluorine at the 3- or 4-position. However, without empirical data, any prediction of its specific transporter affinities and selectivity profile remains speculative. Further research is required to delineate the precise impact of this structural feature on monoamine transporter interactions.

Detailed Scientific Review of this compound

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the compound this compound. While extensive research exists for the broader classes of phenylpropanamines and fluorinated psychoactive compounds, detailed pharmacological and metabolic studies directly pertaining to this specific molecule are not available.

The structure of this compound suggests it is an analog of other 1,2-diarylethylamines, a class known for potential neurological activity. nih.gov However, without dedicated studies, any discussion of its specific effects, metabolic pathways, or structure-activity relationships would be speculative and fall outside the bounds of established scientific findings.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed outline based on current, publicly accessible research. The following sections of the requested article cannot be completed due to the absence of specific data for this compound:

Biotransformation and Metabolic Pathway Research

Prediction of Metabolic Fate using Computational Tools:While computational tools for ADME (Absorption, Distribution, Metabolism, and Excretion) prediction exist,chemrxiv.orgno studies applying these tools to this compound have been published.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacological and metabolic characteristics of this compound.

Investigation of Other Potential Molecular Targets (e.g., Trace Amine Associated Receptor 1 (TAAR1) for related compounds)

While direct research on this compound is not available, the pharmacology of structurally related compounds offers a potential, albeit speculative, framework for its possible molecular targets. One such target of significant interest in modern neuropsychiatric research is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines and certain psychoactive drugs. qianlilab.orgresearchgate.net Its activation can modulate the activity of dopamine, serotonin, and glutamate (B1630785) neurotransmitter systems, making it a promising target for the treatment of conditions like schizophrenia and depression. nih.govfrontiersin.orgresearchgate.net

Several compounds with a phenylpropan-1-amine backbone have been investigated for their activity at TAAR1. For example, 2-Phenylpropan-1-amine is known to be an agonist of the human TAAR1. medchemexpress.com The broader class of phenethylamines, to which this compound belongs, includes many known TAAR1 agonists. wikipedia.org

The structural similarities between this compound and known TAAR1 agonists suggest that it could potentially interact with this receptor. The specific stereochemistry and the fluorine substitution on the phenyl ring would be critical determinants of its binding affinity and efficacy at TAAR1. However, in the absence of empirical data, this remains a hypothesis.

It is crucial to emphasize that this extrapolation is based on chemical similarity and does not constitute evidence of pharmacological activity. Detailed in vitro binding and functional assays would be required to determine if this compound has any significant affinity for or activity at TAAR1 or any other molecular target.

Applications and Future Directions in Chemical Research of 3 2 Fluorophenyl 2 Phenylpropan 1 Amine

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for visualizing and understanding complex biological processes in real-time. [3 (2023)] While 3-(2-Fluorophenyl)-2-phenylpropan-1-amine itself is not a probe, its underlying structure is analogous to molecules that interact with key neurological targets. For instance, the structurally related 2-phenylpropan-1-amine scaffold shows affinity for the human trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation. vulcanchem.comguidetopharmacology.org This inherent biological activity suggests that the this compound framework could be elaborated into targeted chemical probes.

To achieve this, the parent molecule could be conjugated with a fluorophore. The primary amine group serves as a convenient chemical handle for attaching various reporter groups without significantly altering the core pharmacophore responsible for target binding. By modifying the structure with environmentally sensitive dyes, researchers could potentially create probes that exhibit a fluorescent response upon binding to a specific protein or entering a unique microenvironment within a cell. Such probes would be invaluable tools for studying the distribution and dynamics of neuroreceptors or transporters in living systems, offering insights into physiological and pathological processes. [3 (2023)]

Utility as Synthetic Intermediates for Advanced Molecules

The this compound molecule is a valuable synthetic intermediate for the construction of more complex and advanced molecules. The primary amine is a versatile functional group that can participate in a wide array of chemical transformations, including amidation, alkylation, and reductive amination. nih.govrsc.org This allows for the covalent linkage of the phenylpropanamine core to other molecular fragments, enabling the assembly of larger, multifunctional compounds.

For example, in the synthesis of novel ligands for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), substituted 3-phenylpropyl side chains are often coupled with a piperazine (B1678402) core. nih.gov The synthesis involves coupling a carboxylic acid with the piperazine, followed by reduction of the resulting amide to form the final amine linkage. nih.gov Similarly, this compound could be used to introduce the 3-(2-fluorophenyl)-2-phenylpropyl moiety into a variety of molecular scaffolds, thereby generating libraries of new compounds for screening against different biological targets. Its role as a chiral aralkylamine building block makes it particularly useful for asymmetric synthesis, a critical process in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. researchgate.net

Strategies for Designing Analogues with Enhanced Pharmacological Properties

The design of analogues based on the this compound scaffold offers a promising strategy for discovering compounds with tailored and enhanced pharmacological profiles. The 2-phenethylamine and related motifs are present in a vast number of medicinal compounds targeting a wide range of receptors, including adrenergic, dopamine, and serotonin systems. mdpi.com Strategic modification of the parent structure can modulate its binding affinity, selectivity, and metabolic stability.

Key strategies for analogue design include:

Substitution on Aromatic Rings: Altering the substituents on either the 2-phenyl or the 3-(2-fluorophenyl) ring can dramatically influence electronic and steric properties, which in turn affects receptor binding. Studies on related compounds have shown that even minor changes can switch a ligand's preference between different transporters like DAT and SERT. nih.gov

Modification of the Propylamine Chain: Introducing substituents along the three-carbon chain or altering its length can impact the molecule's conformation and how it fits into a binding pocket. For example, the 3-phenylpropane-1,2-diamine (B1211460) scaffold has been successfully used to develop inhibitors of aminopeptidase (B13392206) N. researchgate.net

Exploiting Fluorine Chemistry: The ortho-fluoro substituent is a critical feature. Fluorine is often incorporated into drug candidates to improve metabolic stability by blocking sites susceptible to oxidation. emerginginvestigators.org Furthermore, the high electronegativity of fluorine can lead to unique noncovalent interactions with biological targets, potentially enhancing binding affinity. [3 (2022)] Computational studies have shown that fluorine substitution can significantly alter local electronic structure and intermolecular interactions. [3 (2022)]

These strategies can be systematically applied to generate focused libraries of analogues for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.

Modification Strategy Rationale / Potential Impact Relevant Findings from Analogous Compounds
Varying Ring Substituents Modulate electronic and steric properties to tune binding affinity and selectivity.Minor changes to phenyl ring substituents can dramatically alter affinity for DAT vs. SERT. nih.gov
Altering Stereochemistry Enantiomers often have different pharmacological activities and potencies.The (R)-enantiomer of 2-phenylpropan-1-amine shows distinct biological activity. vulcanchem.com
Modifying the Alkyl Chain Change the conformation and spacing of key functional groups to optimize fit in binding sites.The 3-phenylpropane-1,2-diamine scaffold is effective for designing enzyme inhibitors. researchgate.net
Bioisosteric Replacement Replace functional groups (e.g., phenyl with a heterocycle) to improve properties like solubility or cell permeability.Phenethylamine (B48288) scaffold is a versatile core for ligands targeting numerous receptors. mdpi.com

This table outlines potential strategies for designing analogues based on principles observed in structurally related compounds.

Emerging Research Areas and Unexplored Facets of the Compound Class

Beyond established applications, the this compound class holds potential in several emerging research areas. One of the most promising is the modulation of Trace Amine-Associated Receptors (TAARs) . Simpler analogues like 2-phenylpropan-1-amine are known agonists of TAAR1, a receptor implicated in psychiatric disorders and neuromodulation. vulcanchem.comguidetopharmacology.org Exploring how the added complexity of the 3-(2-fluorophenyl) group influences TAAR1 activity could lead to the discovery of novel and more selective therapeutic agents.

Another intriguing and largely unexplored area is the potential for these compounds to interact with epigenetic targets . Tranylcypromine, a cyclized analogue of amphetamine, is an established antidepressant that was later found to be an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification. wikipedia.org This dual activity highlights the potential for phenethylamine-based structures to engage with targets outside of classical neuropharmacology. Investigating whether this compound or its derivatives can inhibit histone demethylases like LSD1 could open up new avenues for cancer therapy research. wikipedia.org

Methodological Advancements in Characterization and Computational Prediction

The synthesis and evaluation of new analogues of this compound can be significantly accelerated by modern methodological advancements in chemical characterization and computational modeling.

Computational Prediction: Before undertaking complex syntheses, computational tools can provide valuable insights into the potential properties of designed analogues. scienceopen.com

Density Functional Theory (DFT): DFT calculations can predict the three-dimensional structure, electronic properties, and vibrational frequencies of fluorinated molecules. [3 (2022)] This is particularly useful for understanding how the ortho-fluoro substituent influences the compound's preferred conformation and its capacity for noncovalent interactions. [3 (2022), 16]

Molecular Docking: Docking simulations can predict how a designed analogue might bind to a specific biological target, providing an estimate of its binding affinity and orientation. This allows researchers to prioritize the synthesis of compounds that are most likely to be active. scienceopen.comnih.gov

Advanced Characterization: For synthesized compounds, sophisticated analytical techniques are crucial for unambiguous characterization.

Chiral Chromatography: Since phenylpropanamines are chiral, and their enantiomers can have different biological effects, chiral High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the individual enantiomers. nih.gov

Spectroscopy and Crystallography: Advanced spectroscopic methods, when combined with computational predictions, can confirm the three-dimensional structure of these flexible molecules in detail. [3 (2022)] X-ray crystallography of a compound bound to its target protein can provide the ultimate proof of its binding mode and guide further design efforts.

Method Application for this compound Analogues Reference
Density Functional Theory (DFT) Predict molecular geometry, electronic properties, and the impact of fluorine substitution on noncovalent interactions.[3 (2022), 6]
Molecular Docking Simulate binding to biological targets (e.g., transporters, receptors) to predict affinity and prioritize synthetic candidates. scienceopen.comnih.gov
Chiral HPLC Separate and quantify enantiomers to evaluate stereospecific synthesis and biological activity. nih.gov
Advanced Spectroscopy Elucidate the three-dimensional structure and conformational dynamics of new compounds.[3 (2022)]

This table summarizes key methodological advancements applicable to the research and development of this compound class.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.